molecular formula C12H21NS B1392708 octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] CAS No. 1221792-92-2

octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]

Cat. No. B1392708
M. Wt: 211.37 g/mol
InChI Key: QGBHEKOPFUSDOP-UHFFFAOYSA-N
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Description

Octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] is a chemical compound with the molecular formula C12H21NS . It has an average mass of 211.367 Da and a monoisotopic mass of 211.139465 Da .

Scientific Research Applications

Spiroketals in Fungal Metabolites

Chloropestolides, metabolites with spiroketal skeletons similar to Octahydro-1H-Spiro[Naphthalene-2,2'-[1,3]Thiazolidine], have been isolated from the scale-up fermentation cultures of the plant endophytic fungus Pestalotiopsis fici. These compounds feature chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione and spiro[benzo[d][1,3]dioxine-2,1'-naphthalene]-2',4-dione skeletons. They are derived biogenetically from Diels-Alder precursors and show cytotoxicity to human tumor cell lines (Liu et al., 2013).

Synthesis of Spiroheterocyclic Compounds

6-Amino-8-aryl-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]-5,7-dicarbonitrile and related derivatives have been synthesized using efficient reaction conditions. These spiroheterocycles, synthesized for the first time in this research, offer advantages like short-reaction time and wide scope substrates (Meng et al., 2017).

Rearrangements in Naphthalene-1,8-diamine Reactions

Spiro-N,N-ketal and related compounds have been synthesized from reactions involving naphthalene-1,8-diamine. These compounds feature naphtha[1,8-ef][1,4]diazepine rings and undergo dynamic prototropic tautomerization in solution, offering insights into the mechanisms of product formation (Akita et al., 2012).

Synthesis of Novel Polymers

Compounds like 3′,4′-dihydro-1′H-spiro[imidazolidine-4,2′-naphthalene]-2,5-dione have been synthesized and used to create novel polymers with improved thermal stability compared to traditional materials. This highlights the potential of spiro compounds in developing advanced materials with enhanced properties (Kaczmarek et al., 2012).

properties

IUPAC Name

spiro[1,3-thiazolidine-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBHEKOPFUSDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3(CCC2C1)NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232145
Record name Octahydrospiro[naphthalene-2(1H),2′-thiazolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]

CAS RN

1221792-92-2
Record name Octahydrospiro[naphthalene-2(1H),2′-thiazolidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydrospiro[naphthalene-2(1H),2′-thiazolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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